molecular formula C6H8N2S B13287174 5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-thiol

5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-thiol

Cat. No.: B13287174
M. Wt: 140.21 g/mol
InChI Key: BGXVXNFRCRHPNJ-UHFFFAOYSA-N
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Description

5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-thiol is a useful research compound. Its molecular formula is C6H8N2S and its molecular weight is 140.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8N2S

Molecular Weight

140.21 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-7-thiol

InChI

InChI=1S/C6H8N2S/c9-5-1-3-8-4-2-7-6(5)8/h2,4-5,9H,1,3H2

InChI Key

BGXVXNFRCRHPNJ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=CN=C2C1S

Origin of Product

United States

Chemical Reactivity and Transformation of 5h,6h,7h Pyrrolo 1,2 a Imidazole 7 Thiol

Reactivity of the Pyrrolo[1,2-a]imidazole Core

The pyrrolo[1,2-a]imidazole scaffold is an electron-rich heterocyclic system. This characteristic is a result of the fusion of an imidazole (B134444) ring and a pyrrole (B145914) ring, both of which are aromatic and contain nitrogen atoms that can donate electron density to the ring system. The reactivity of this core is a composite of the individual properties of its constituent rings, leading to a unique profile for substitution and functionalization.

The high electron density of the pyrrolo[1,2-a]imidazole core makes it particularly susceptible to electrophilic substitution reactions. The imidazole moiety, being more electron-rich than pyrrole, generally directs electrophilic attack. pearson.comquora.com The reaction's regioselectivity can be influenced by the specific electrophile, reaction conditions, and the presence of existing substituents on the ring. For related imidazo[1,2-a]pyridine (B132010) systems, electrophilic substitution readily occurs at the C3 position. rsc.org In the 5H,6H,7H-pyrrolo[1,2-a]imidazole system, the positions on the imidazole ring (C2 and C3) are the most likely sites for electrophilic attack.

Nucleophilic substitution reactions on the unsubstituted pyrrolo[1,2-a]imidazole core are less common due to the ring system's inherent electron-rich nature. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring or the formation of an organometallic intermediate.

Table 1: Predicted Reactivity of the Pyrrolo[1,2-a]imidazole Core

Reaction TypePreferred Position(s)Rationale
Electrophilic Substitution C2, C3The imidazole ring is highly electron-rich, making it the primary site for attack by electrophiles. pearson.comquora.com
Nucleophilic Substitution Generally UnfavorableThe core is electron-rich; requires activation by electron-withdrawing groups or specific reaction conditions.
N-Alkylation N1The lone pair on the bridgehead nitrogen is involved in aromaticity; the other nitrogen is more available for alkylation. nih.gov

The fused bicyclic structure of pyrrolo[1,2-a]imidazole is generally stable. However, under specific and often harsh conditions, ring-opening or ring-contraction can occur. For instance, reductive ring-opening of related 2-imidazoline moieties can be achieved to yield diamine derivatives. researchgate.net Ring expansion reactions of monocyclic precursors are also a known strategy for synthesizing the pyrrolo[1,2-a]imidazole framework, suggesting that the reverse (ring contraction) is mechanistically plausible under suitable thermodynamic or photochemical conditions. nih.gov These transformations are not typical but represent potential pathways for creating structural diversity from this scaffold.

A variety of synthetic methods have been developed to modify and functionalize the pyrrolo[1,2-a]imidazole core, highlighting its utility as a versatile building block in medicinal and materials chemistry. rsc.orgmdpi.com These methods allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties.

Key functionalization strategies include:

N-Alkylation: The nitrogen atom in the imidazole ring can be readily alkylated using various alkylating reagents, leading to the formation of quaternary imidazolium (B1220033) salts. nih.gov

Condensation Reactions: The core can be synthesized through the condensation of aminopyrrolines with halocarbonyl compounds, a method that simultaneously builds and functionalizes the ring system. nih.gov

Multicomponent Reactions (MCRs): One-pot MCRs provide an efficient route to highly substituted pyrrolo[1,2-a]imidazole derivatives from simple starting materials. nih.govresearchgate.net

Table 2: Selected Methods for Functionalization of the Pyrrolo[1,2-a]imidazole Core

MethodReagentsOutcomeReference(s)
N-Alkylation 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, Alkylating reagentsQuaternary imidazolium salts nih.gov
Annulation/Condensation 3,4-dihydro-2H-pyrrol-5-amine, 2-bromo ketones3-substituted pyrrolo[1,2-a]imidazoles nih.gov
Multicomponent Reaction Ninhydrins, diamines, activated acetylenic compoundsFunctionalized pyrroloimidazoles nih.gov
Cycloaddition Acylethynylpyrroles, tosylmethylisocyanide (TosMIC)Functionalized pyrrolo[1,2-c]imidazoles mdpi.com

Specific Chemical Reactions of the Thiol (-SH) Group

The thiol group at the 7-position of the saturated pyrrolidine (B122466) ring is a highly reactive functional group, offering numerous avenues for chemical transformation that are largely independent of the aromatic core's chemistry.

Thiols are susceptible to oxidation, and the sulfur atom can exist in various oxidation states. This redox activity is a cornerstone of thiol chemistry. elsevier.comresearchgate.net The thiol group of 5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-thiol can undergo a series of oxidation reactions.

Oxidation to Disulfides: Mild oxidizing agents can couple two thiol molecules to form a disulfide (-S-S-) bond. This is a reversible process, with the disulfide bond being cleavable by reducing agents to regenerate the thiols. libretexts.org

Further Oxidation: Stronger oxidizing agents can further oxidize the sulfur atom to form sulfenic acids (-SOH), sulfinic acids (-SO₂H), and ultimately sulfonic acids (-SO₃H). The specific product obtained depends on the strength of the oxidizing agent and the reaction conditions.

Table 3: Oxidation States of the Thiol-Derived Sulfur Atom

ProductFunctional GroupOxidation State of SulfurTypical Oxidizing Agent
Disulfide R-S-S-R-1Air (O₂), I₂, H₂O₂ (mild)
Sulfenic Acid R-S-OH0Peroxides
Sulfinic Acid R-SO₂H+2Permanganate, Nitric acid
Sulfonic Acid R-SO₃H+4H₂O₂ (strong), Peroxy acids

Thiol-ene and thiol-yne reactions are highly efficient and versatile "click" chemistry processes used to form carbon-sulfur bonds. frontiersin.org These reactions involve the addition of a thiol across a double (ene) or triple (yne) bond. The reaction typically proceeds via a radical mechanism, often initiated by light (photochemical initiation) or a radical initiator. thieme-connect.demdpi.com

In the context of this compound, the -SH group can react with various alkenes and alkynes.

Thiol-Ene Reaction: The addition of the thiol to an alkene results in the formation of a thioether. The reaction is typically anti-Markovnikov, meaning the sulfur atom adds to the less substituted carbon of the double bond.

Thiol-Yne Reaction: The reaction with an alkyne can lead to the mono-addition product (a vinyl sulfide) or a double-addition product where two thiol molecules add across the triple bond. thieme-connect.de

These click reactions are valued for their high yields, tolerance of a wide range of functional groups, and mild reaction conditions, making them ideal for conjugating the pyrrolo[1,2-a]imidazole scaffold to other molecules. frontiersin.org

Table 4: Overview of Thiol Click Reactions

ReactionSubstrateProductKey Features
Thiol-Ene Alkene (R-CH=CH₂)Thioether (R-S-CH₂-CH₂-R)Anti-Markovnikov addition, radical mechanism, high efficiency. frontiersin.orgmdpi.com
Thiol-Yne Alkyne (R-C≡CH)Vinyl Sulfide or 1,2-bis-sulfideStepwise addition, product depends on stoichiometry. thieme-connect.de

Insufficient Information to Generate Requested Article on this compound

Following a comprehensive search for scientific literature and data, it has been determined that there is insufficient publicly available information to generate a detailed and accurate article on the chemical reactivity and transformation of this compound as per the requested outline.

The search yielded information on the broader class of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, including their synthesis, structure, and the biological activity of some derivatives. However, specific details regarding the nucleophilic reactivity, alkylation/acylation pathways, metal coordination chemistry, and mechanistic investigations of the 7-thiol derivative are not present in the available resources.

Generating an article based on the provided outline would require speculative reasoning based on the general reactivity of thiols and related imidazole compounds, which would not meet the required standards of scientific accuracy and would violate the instruction to focus solely on documented findings for the specific compound.

Therefore, in the interest of providing factually correct and non-speculative information, the requested article cannot be produced at this time. Further research and publication on the specific chemical properties of this compound are needed before a comprehensive and authoritative article can be written.

Structural Elucidation and Advanced Spectroscopic Characterization

Crystal Structure Analysis of Pyrrolo[1,2-a]imidazole Derivatives

Crystal structure analysis provides definitive insights into the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular forces that govern the solid-state properties of molecules. Studies on the parent structure, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, offer a foundational understanding of the pyrrolo[1,2-a]imidazole framework. nih.gov

Table 1: Crystal Data and Structure Refinement for 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole Data sourced from Morales-Collazo et al., 2020. researchgate.net

ParameterValue
Empirical FormulaC6H8N2
Formula Weight108.14
Temperature (K)100
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)7.908 (7)
b (Å)7.441 (8)
c (Å)9.880 (9)
β (°)104.91 (3)
Volume (Å3)561.8 (9)
Z4
Calculated Density (Mg m-3)1.279

The crystal cohesion and packing of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole are primarily achieved through a network of weak C—H⋯N hydrogen bonds. nih.govresearchgate.net These interactions, although weaker than conventional hydrogen bonds, play a significant role in establishing directionality and order within the crystal lattice. nih.gov Specifically, a distance of 3.37 (3) Å has been observed between a carbon atom (C1) and a nitrogen atom (N2) of an adjacent molecule, which is indicative of such a weak hydrogen bond. nih.gov In more complex, polycyclic derivatives like benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids, intermolecular π–π stacking interactions can also become significant, influencing properties such as solid-state fluorescence. nih.gov

Comprehensive Spectroscopic Characterization Techniques

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of pyrrolo[1,2-a]imidazole derivatives in non-solid states and for corroborating solid-state findings.

NMR spectroscopy is a powerful tool for elucidating the molecular structure of pyrrolo[1,2-a]imidazoles in solution. The chemical shifts and coupling constants provide detailed information about the electronic environment and connectivity of each atom.

For the parent scaffold, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, the ¹H NMR spectrum in DMSO-d₆ shows distinct signals for the protons on the imidazole (B134444) ring and the saturated pyrrolidine (B122466) ring. nih.gov The imidazole protons typically appear as doublets in the aromatic region, while the aliphatic protons of the pyrrolidine ring appear as multiplets or triplets at higher field. nih.govnih.gov In substituted derivatives, the electronic nature of the substituents can significantly influence the chemical shifts of the nearby protons. nih.gov For instance, in 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts, the singlet for the proton at the 2-position of the imidazole ring shifts depending on the electronic properties of the aryl substituent. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the fused rings are characteristic of their specific chemical environment. Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for confirming structural assignments by identifying long-range correlations between protons and carbons, which is particularly useful in elucidating the structures of newly synthesized, complex derivatives. researchgate.net

Table 2: ¹H NMR Chemical Shifts (δ) for 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole Solvent: DMSO-d₆, Frequency: 400 MHz. Data sourced from Morales-Collazo et al., 2020. nih.gov

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-17.02d1.3
H-26.85d1.3
H-53.89dd7.6, 6.6
H-72.66m-
H-62.44m-

High-Resolution Mass Spectrometry (HRMS) is indispensable for the characterization of novel compounds, providing a highly accurate mass measurement that allows for the determination of the elemental formula. For 5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-thiol, the molecular formula is C₆H₈N₂S, which corresponds to a calculated monoisotopic mass of 140.04081944 u. guidechem.com An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) very close to this value would serve as strong evidence for the compound's elemental composition.

While specific fragmentation studies on this thiol derivative are not documented, analysis of the structure allows for the prediction of plausible fragmentation pathways under electron impact (EI) or collision-induced dissociation (CID). A likely initial fragmentation would involve the C-S bond, leading to the loss of an SH radical or a neutral H₂S molecule. Subsequent fragmentation would likely involve the saturated pyrrolidine ring, which could undergo cleavage to lose ethylene (B1197577) (C₂H₄) or other small neutral fragments. The more stable imidazole ring would likely fragment last. The study of these fragmentation patterns is crucial for distinguishing between isomers and confirming the structure of the parent ion.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. The spectra arise from the vibrations of chemical bonds upon absorption of IR radiation or inelastic scattering of monochromatic light. These techniques have been used to confirm the structures of various pyrrolo-fused heterocycles. nih.govsemanticscholar.orgmdpi.com

For the core 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole structure, the IR spectrum would be characterized by:

C-H stretching: Aromatic C-H stretches from the imidazole ring would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine ring would be observed just below 3000 cm⁻¹.

C=C and C=N stretching: Vibrations from the imidazole ring would be found in the 1500-1650 cm⁻¹ region.

C-N stretching: These vibrations typically appear in the fingerprint region, between 1000-1350 cm⁻¹.

For the target molecule, This compound , the presence of the thiol group would introduce two key vibrational modes:

S-H stretching: A weak absorption band typically appearing in the range of 2550-2600 cm⁻¹. The low intensity of this band can sometimes make it difficult to identify.

C-S stretching: A weak to medium band in the fingerprint region, generally between 600-800 cm⁻¹.

The identification of these characteristic bands in the IR or Raman spectrum would be a critical step in the spectroscopic confirmation of the compound's synthesis and structure.

Despite a comprehensive search for scientific literature, specific experimental data on the electronic absorption and emission spectroscopy of the compound this compound is not available in the public domain. Research articles detailing the UV-Vis absorption maxima (λmax), molar absorptivity (ε), fluorescence emission spectra, and quantum yields for this particular molecule could not be located.

Consequently, the generation of detailed research findings and data tables as requested for section "4.2.4. Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)" is not possible at this time.

While general information exists on the synthesis and structural analysis of related pyrrolo[1,2-a]imidazole derivatives, and the photophysical properties of other compounds within this heterocyclic family have been studied, these findings are not directly applicable to the specific thiol-substituted compound . The electronic properties of such molecules are highly sensitive to their precise substitution pattern, and data from other derivatives cannot be extrapolated to provide accurate information for this compound.

Further empirical research is required to determine the electronic absorption and emission characteristics of this specific compound.

Computational Chemistry and Theoretical Investigations of 5h,6h,7h Pyrrolo 1,2 a Imidazole 7 Thiol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

No dedicated DFT studies on 5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-thiol are available in the public domain. Such studies would typically involve a range of calculations to describe the molecule's fundamental properties.

Molecular Geometry Optimization and Conformational Analysis

Information regarding the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, as well as conformational analysis of this compound, is not available. This analysis is crucial for understanding the three-dimensional structure and stability of the molecule.

Analysis of Electronic Structure (HOMO-LUMO Orbital Energies and Distributions)

There are no reported calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. The energy gap between these frontier orbitals is a key indicator of a molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map for this compound has not been published. This visualization tool is essential for identifying the electron-rich and electron-poor regions of a molecule, which helps in predicting its interaction with other chemical species.

Charge Distribution Analysis (e.g., Mulliken Charges)

There is no available data on the charge distribution or Mulliken charges for the individual atoms within this compound. This information is vital for understanding the polarity and electrostatic interactions of the molecule.

Thermochemical Property Calculations

Calculations of thermochemical properties such as enthalpy, entropy, and Gibbs free energy for this compound have not been reported. These properties are fundamental to determining the thermodynamic stability and feasibility of reactions involving the compound.

Reaction Pathway Modeling and Transition State Characterization

There are no published studies on the modeling of reaction pathways or the characterization of transition states involving this compound. This type of investigation is critical for understanding the mechanisms of chemical reactions and for designing new synthetic routes.

Prediction of Chemical Reactivity and Selectivity

Theoretical investigations into the chemical reactivity of this compound would likely be performed using Density Functional Theory (DFT), a robust method for predicting the electronic structure and properties of molecules. A common approach involves geometry optimization followed by frequency calculations to ensure a true energy minimum is achieved. The B3LYP functional with a basis set such as 6-311++G(d,p) is a widely used combination for such organic molecules, providing a good balance between accuracy and computational cost.

From these calculations, various electronic properties and reactivity descriptors can be derived. Frontier Molecular Orbital (FMO) theory is central to predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively.

Further insights can be gained from global reactivity descriptors, which are calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Table 1: Hypothetical Global Reactivity Descriptors for this compound (Note: These values are illustrative and would require actual DFT calculations to be confirmed.)

Descriptor Formula Hypothetical Value Interpretation
HOMO Energy (EHOMO)--6.2 eVEnergy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy (ELUMO)--1.5 eVEnergy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
Energy Gap (ΔE)ELUMO - EHOMO4.7 eVIndicates high kinetic stability and low reactivity.
Ionization Potential (I)-EHOMO6.2 eVEnergy required to remove an electron.
Electron Affinity (A)-ELUMO1.5 eVEnergy released upon gaining an electron.
Electronegativity (χ)-(EHOMO+ELUMO)/23.85 eVTendency to attract electrons.
Chemical Hardness (η)(ELUMO-EHOMO)/22.35 eVResistance to change in electron configuration.
Chemical Softness (S)1/(2η)0.21 eV-1Reciprocal of hardness; indicates higher reactivity.
Electrophilicity Index (ω)χ2/(2η)3.15 eVA measure of the ability to accept electrons.

A Molecular Electrostatic Potential (MEP) map would visually complement these findings. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the most negative potential (red/yellow) is expected around the nitrogen atoms of the imidazole (B134444) ring and the sulfur atom, marking them as likely sites for protonation and electrophilic attack. Positive potential (blue) regions would likely be found around the hydrogen atom of the thiol group, indicating its acidity.

Intermolecular Interaction Studies (e.g., docking simulations for binding site analysis with synthetic relevance)

Given that many imidazole-based heterocyclic scaffolds exhibit biological activity, molecular docking simulations are a valuable tool to investigate the potential intermolecular interactions of this compound with a synthetically or biologically relevant target. For instance, related pyrrolo-pyrimidine structures have been investigated as kinase inhibitors. nih.gov A hypothetical docking study could therefore be performed against the ATP-binding site of a protein kinase, such as Cyclin-Dependent Kinase 2 (CDK2), to predict binding modes and affinities.

In such a simulation, the thiol compound would be treated as a flexible ligand docked into the rigid or semi-flexible active site of the protein. The results would be analyzed to identify key intermolecular interactions that stabilize the ligand-protein complex.

Predicted Interactions:

Hydrogen Bonding: The thiol (-SH) group and the secondary amine hydrogen within the pyrrolidine (B122466) ring could act as hydrogen bond donors. The nitrogen atoms of the imidazole ring are potential hydrogen bond acceptors. These interactions with amino acid residues like aspartate, glutamate, or backbone carbonyls in the active site would be crucial for binding.

π-π Stacking: The planar imidazole ring could engage in π-π stacking interactions with aromatic residues in the binding pocket, such as phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The saturated portion of the pyrrolidine ring could form favorable hydrophobic interactions with nonpolar residues like leucine, valine, or isoleucine.

Thiol-Specific Interactions: The sulfur atom could potentially form specific interactions, including hydrogen bonds or coordination with metal ions if present in the active site.

The docking software would calculate a binding energy or docking score, which provides an estimate of the binding affinity. Lower scores typically indicate a more favorable binding pose.

Table 2: Hypothetical Docking Simulation Results for this compound with CDK2 Active Site (Note: This data is for illustrative purposes only.)

Binding Affinity (kcal/mol) Interacting Residue Interaction Type Distance (Å)
-7.8LEU 83Hydrogen Bond (N-H...O)2.9
ASP 86Hydrogen Bond (S-H...O)3.1
PHE 80π-π Stacking3.5
ILE 10Hydrophobic Interaction3.8
GLU 81Hydrogen Bond (N...H-N)3.0

These theoretical docking results would suggest that this compound has the potential to bind effectively within a kinase active site, guiding future synthetic efforts to optimize this scaffold for enhanced biological activity. For example, the analysis might suggest positions on the ring system where substitution could lead to additional favorable interactions.

Synthetic and Functional Derivatives of Pyrrolo 1,2 a Imidazole 7 Thiol

Synthesis and Characterization of Substituted 5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-thiol Derivatives

The direct synthesis of this compound is not extensively documented in publicly available literature. However, its synthesis can be conceptually approached through the modification of more readily available precursors within the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole family. One plausible synthetic route involves the conversion of the corresponding alcohol, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol. The synthesis of this alcohol precursor can be achieved through methods such as the condensation of 1Н-imidazole with acrolein. nih.gov

Once the 7-ol derivative is obtained, standard organic synthesis techniques can be employed to introduce the thiol functionality. A common method for such a transformation is the Mitsunobu reaction with thioacetic acid followed by hydrolysis, or conversion of the alcohol to a leaving group (e.g., a tosylate or mesylate) and subsequent displacement with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis.

The synthesis of various substituted derivatives of the parent 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold has been more broadly explored. For instance, dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride yields 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. researchgate.net These halogenated intermediates are versatile handles for further functionalization, including the potential introduction of a thiol group at various positions through nucleophilic substitution.

Characterization of these thiol derivatives would rely on standard spectroscopic techniques. Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy would be crucial for confirming the structure and position of the thiol group. Mass spectrometry would verify the molecular weight, and Infrared (IR) spectroscopy would show the characteristic S-H stretching vibration.

To illustrate the types of substitutions that have been achieved on the parent scaffold, the following table summarizes some known derivatives and their synthetic precursors.

Derivative Substituent Position(s) Synthetic Precursor/Method Reference
2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole22-(2-Oxopyrrolidin-1-yl)acetamide researchgate.net
3-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole3Condensation of 3,4-dihydro-2H-pyrrol-5-amine with 2-bromo ketones nih.gov
6-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles6From γ-lactams by O-methylation, amidination, and cyclization nih.gov
7-Alkoxy-substituted chiral 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles7Asymmetric synthesis from N-alkenyl-substituted imidazoles nih.gov

Exploration of Scaffold Diversity through Chemical Modifications

The 5H,6H,7H-pyrrolo[1,2-a]imidazole scaffold offers multiple sites for chemical modification, allowing for the generation of a diverse library of compounds based on the 7-thiol core. The reactivity of the thiol group itself provides a key avenue for diversification. It can readily undergo S-alkylation, S-acylation, and oxidation to disulfides, sulfenic acids, sulfinic acids, and sulfonic acids. These transformations allow for the introduction of a wide range of functional groups, which can modulate the physicochemical properties and biological activity of the parent molecule.

Furthermore, the pyrrolo[1,2-a]imidazole ring system can be functionalized at various positions. As demonstrated in the synthesis of other derivatives, positions 2 and 3 on the imidazole (B134444) portion of the ring system are susceptible to electrophilic substitution and can be modified prior to or after the introduction of the thiol group. The pyrrolidine (B122466) part of the scaffold also presents opportunities for substitution, for example, at the 5 and 6 positions.

The versatility of the pyrrolo[1,2-a]imidazole scaffold is evident in its use as a building block in the development of compounds for various therapeutic targets. nih.gov For instance, modified pyrrolo[1,2-a]imidazoles have been investigated as degraders of the WDR5 protein. nih.gov This highlights the potential for creating a diverse range of 7-thiol derivatives with tailored biological activities.

The following table outlines potential chemical modifications to the this compound scaffold to generate chemical diversity.

Modification Site Type of Reaction Potential New Functional Groups
7-Thiol GroupS-AlkylationAlkyl, benzyl, aryl ethers
7-Thiol GroupS-AcylationThioesters
7-Thiol GroupOxidationDisulfides, sulfoxides, sulfones
Imidazole Ring (Positions 2, 3)Halogenation, Nitration, Friedel-CraftsHalogens, nitro groups, acyl groups
Pyrrolidine Ring (Positions 5, 6)Alkylation, AcylationAlkyl, acyl groups

Isomeric Forms and Their Distinct Chemical Properties

Isomerism plays a crucial role in determining the chemical and biological properties of molecules. For this compound, several types of isomers can be considered, each with potentially distinct characteristics.

Positional Isomers of the Thiol Group: The thiol group can be located at different positions on the pyrrolo[1,2-a]imidazole scaffold, leading to a variety of positional isomers. For example, the thiol group could be attached to the imidazole ring (at positions 2 or 3) or the pyrrolidine ring (at positions 5, 6, or 7). The electronic environment of each position is different, which would influence the acidity of the thiol proton and the nucleophilicity of the corresponding thiolate. For instance, a thiol group on the electron-rich imidazole ring would have different properties compared to one on the saturated pyrrolidine ring.

Ring Fusion Isomers: The pyrrolo[1,2-a]imidazole system is just one of several ways a pyrrole (B145914) and an imidazole ring can be fused. Other ring fusion isomers include pyrrolo[2,1-b]imidazole and pyrrolo[1,2-c]imidazole. rsc.org These isomers would have different ring strains and electronic distributions, leading to distinct chemical reactivities and three-dimensional shapes. The specific arrangement of the nitrogen atoms and the fused rings would significantly impact the molecule's ability to interact with biological targets.

The parent structure, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, has a non-planar, envelope conformation in its pyrrolidine ring. nih.gov The introduction of a thiol group at position 7 would likely influence this conformation, and different stereoisomers (enantiomers and diastereomers) would be possible if other chiral centers are present. The specific stereochemistry would be critical for biological activity, as enantiomers often exhibit different pharmacological profiles.

The table below summarizes the key types of isomers for pyrrolo[1,2-a]imidazole-7-thiol and their potential distinguishing features.

Isomer Type Description Potential Impact on Properties
Positional Isomer (Thiol Group) Thiol group at positions 2, 3, 5, or 6 instead of 7.Altered pKa of the thiol, different nucleophilicity, and modified reactivity of the heterocyclic core.
Ring Fusion Isomer Different connectivity of the pyrrole and imidazole rings (e.g., pyrrolo[2,1-b]imidazole).Different overall geometry, dipole moment, and electronic properties, leading to distinct biological target interactions.
Stereoisomers Enantiomers (R/S) at the 7-position and potentially other chiral centers.Different interactions with chiral biological molecules, leading to variations in biological activity.

Applications of the Pyrrolo 1,2 a Imidazole Scaffold in Chemical Science

Role as Organocatalysts in Asymmetric and Selective Transformations

Derivatives of the pyrrolo[1,2-a]imidazole scaffold have emerged as effective organocatalysts, particularly in the field of asymmetric synthesis. nih.gov Chiral tertiary amines featuring core structures like N-methylimidazole have been foundational in developing powerful tools for various chemical transformations. acs.org To address challenges in achieving both high activity and selectivity, a bicyclic imidazole (B134444) structure was designed, with 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (DPI) being a predominantly utilized skeleton. acs.org This framework offers a unique stereochemical environment that can be fine-tuned to facilitate highly selective reactions.

A notable application involves a low molecular weight catalyst constructed from the scaffold of a chiral 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole. nih.gov More recently, (pyrrolo[1,2-a]imidazol-7-yl)carbamates have been successfully employed as organocatalysts for the asymmetric phosphoramidation of an intermediate in the synthesis of the antiviral drug remdesivir. nih.gov The defined structure of the DPI skeleton allows for the stereocontrolling group to be positioned at an optimal distance from the catalytic active site (the sp²-N atom), enabling excellent enantioselectivity in addition to satisfactory catalytic activity. acs.org

Table 1: Examples of Pyrrolo[1,2-a]imidazole-Based Organocatalysts and Their Applications

Catalyst Type Scaffold Application Reference
Chiral Bicyclic Imidazole 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole (DPI) General enantioselective reactions acs.org

Intermediate Compounds in Multi-step Organic Synthesis

The pyrrolo[1,2-a]imidazole core is a valuable intermediate in the synthesis of a wide range of functionalized heterocyclic compounds. iau.ir Its structure allows for regioselective functionalization, making it a versatile precursor in multi-step synthetic pathways. Various synthetic strategies have been developed to construct the pyrrolo[1,2-a]imidazole ring system itself, which can then be elaborated into more complex target molecules.

Methods for its synthesis include the intramolecular cyclization of N-alkenyl-substituted imidazoles, catalyzed by a Ni–Al bimetallic system, to produce pyrrolo[1,2-a]imidazoles with a β-stereocenter. nih.gov Another approach involves the reaction of N-methyl imidazole with dialkylacetylenedicarboxylates in the presence of a third component, which proceeds through a zwitterionic intermediate that is subsequently protonated and cyclized to form functionalized pyrrolo[1,2-a]imidazole derivatives. iau.ir These synthesized intermediates, possessing atoms with different oxidation states, are considered potentially useful for further chemical transformations. iau.ir

Table 2: Synthetic Routes Forming Pyrrolo[1,2-a]imidazole Intermediates

Reactants Key Process Intermediate Formed Reference
N-alkenyl-substituted imidazoles Enantioselective intramolecular cyclization Pyrrolo[1,2-a]imidazoles with a β-stereocenter nih.gov
N-methyl imidazole, dialkylacetylenedicarboxylates, Phenylsulfonylacetophenone Three-component reaction via zwitterionic intermediate Dialkyl-7-acetyl-1-methyl-1H-pyrrolo[1,2-a]imidazole-5,6-dicarboxylates iau.ir

Building Blocks for the Construction of Complex Fused Heterocyclic Systems

Partially and fully hydrogenated pyrrolo[1,2-a]imidazole systems are considered valuable synthetic building blocks for creating larger, more complex heterocyclic structures. nih.gov The inherent reactivity and defined stereochemistry of the scaffold make it an ideal starting point for annulation reactions, where additional rings are fused onto the core structure. Imidazole derivatives, in general, are fundamental building blocks in medicinal chemistry and technology. lifechemicals.com

This scaffold has been used to construct novel hybrid structures such as the imidazole-pyrrolo[1,2-a]pyrazine system. nih.gov For example, 2-formylpyrrole can serve as a versatile building block for the divergent synthesis of pyrrolo[1,2-a]pyrazines. mdpi.com These more complex fused systems are of significant interest due to their prevalence in natural products and their wide range of biological activities, including anticancer and antifungal properties. mdpi.commdpi.com The pyrrolo[1,2-a]pyrazine (B1600676) alkaloids, for instance, exhibit cytotoxicity and other important biological effects. mdpi.com

Table 3: Complex Fused Systems Derived from Pyrrolo[1,2-a]imidazole Building Blocks

Derived System Synthetic Strategy Significance Reference
Pyrrolo[1,2-a]pyrazines Cyclization of 2-formylpyrrole-based enaminones Potent antifungal activity mdpi.com
Imidazole-Pyrrolo[1,2-a]pyrazine Hybrids Catalyst-free annulative functionalization Novel tricyclic skeletons nih.gov

Understanding Structure-Stability Relationships for Derivatives in Specialized Chemical Environments (e.g., in ionic liquids)

The pyrrolo[1,2-a]imidazole scaffold is an important subject for studies aimed at understanding the relationship between molecular structure and physicochemical properties, particularly for applications in designing ionic liquids (ILs). iucr.org Imidazolium (B1220033) derivatives are widely used in IL research due to their versatility and high stability. iucr.org Characterizing the crystal structure of the foundational 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole provides crucial data to establish structure-stability relationships for this family of compounds. iucr.org

X-ray crystallography of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole reveals that the pyrrolidine (B122466) ring adopts an envelope conformation, which may help relieve torsional strain. iucr.org The imidazole ring and the planar portion of the pyrrolidine ring form a dihedral angle of 3.85 (9)°. iucr.org A key finding is that the fused ring system provides protection for the α-carbon atom attached to the non-bridging nitrogen of the imidazole ring, which confers a notable stability. iucr.org This enhanced stability is of great interest for electrochemical applications, such as electrolytes for fuel cells and batteries. iucr.org Furthermore, functionalized pyrrolo[1,2-a]imidazolium compounds have been developed as affinity ionic liquids capable of binding to proteins, demonstrating their utility in specialized chemical environments for applications like protein purification. nih.gov

Table of Compounds Mentioned

Compound Name
5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-thiol
6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
(pyrrolo[1,2-a]imidazol-7-yl)carbamates
Remdesivir
N-methylimidazole
Dialkylacetylenedicarboxylates
Phenylsulfonylacetophenone
2-formylpyrrole
Imidazole-pyrrolo[1,2-a]pyrazine

Q & A

Q. Key Variables Affecting Yield

  • Temperature : Prolonged heating (>12 hrs) improves cyclization efficiency .
  • Catalyst : Protic acids (e.g., formic acid) enhance imidazole ring closure .
  • Substituents : Electron-withdrawing groups on precursors reduce steric hindrance, improving yields by ~15–20% .

How is the structural configuration of this compound confirmed experimentally?

Basic Research Question
Structural elucidation relies on:

  • X-ray crystallography : Resolves ring puckering and sulfur positioning (e.g., C–S bond length: 1.82 Å in related dihydroimidazoles) .
  • NMR spectroscopy : Distinct signals for thiol protons (~1.5–2.0 ppm) and imidazole protons (~6.8–7.2 ppm) .
  • Mass spectrometry : ESI-MS confirms molecular ion peaks at m/z 140.2 (C₆H₈N₂S) .

What experimental strategies are used to evaluate the biological activity of pyrroloimidazole derivatives?

Intermediate Research Question

  • Antimicrobial assays : Disk diffusion methods against Staphylococcus aureus and E. coli with MIC values reported (e.g., 12.5–25 μg/mL for thiol derivatives) .
  • Molecular docking : Targets like cyclooxygenase-2 (PDB: 3LN1) and kinases are simulated to assess binding affinity (ΔG < −8 kcal/mol indicates strong interaction) .
  • Cytotoxicity testing : MTT assays on HEK-293 cells (IC₅₀ > 50 μM suggests low toxicity) .

How are pyrroloimidazoles applied in asymmetric organocatalysis?

Advanced Research Question
Chiral 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles serve as catalysts in asymmetric reactions:

  • Steglich rearrangement : 7-Alkoxy derivatives achieve enantiomeric excess (ee) >90% via hydrogen-bond activation .
  • Ring-opening polymerization : Aluminum complexes initiate ε-caprolactone polymerization with polydispersity indices <1.2 .

Mechanistic Insight
The thiol group stabilizes transition states through sulfur–π interactions, as shown in DFT calculations .

What reaction mechanisms explain the formation of pyrroloimidazole derivatives in cycloadditions?

Advanced Research Question
Cycloadditions proceed via dipolar intermediates:

  • 1,3-Dipolar cycloaddition : Benzimidazolium ylides react with alkynes, forming pyrrolo[1,2-a]quinoxalines through ring-opening and re-closure steps (supported by X-ray data) .
  • Three-component reactions : Sequential nucleophilic addition and cyclization yield fused rings, with selectivity controlled by solvent polarity (e.g., 70% yield in THF vs. 45% in DCM) .

How can contradictory data in synthetic yields be resolved?

Advanced Research Question
Discrepancies arise from:

  • Purification methods : Column chromatography vs. recrystallization may alter yields by 10–15% .
  • Substrate pre-activation : Pre-treatment of amines with TMSCl improves reactivity in cyclocondensation (yield increase: 72% → 86%) .

Table 1 : Yield Comparison Across Methods

MethodCatalystYield (%)Reference
Formic acid cyclizationNone86
Three-component reactionPropenoxide65
Catalytic asymmetricChiral Al-complex78

What computational tools identify molecular targets for pyrroloimidazole derivatives?

Advanced Research Question

  • Molecular docking : AutoDock Vina screens against kinase PDBs (e.g., 2XP2 for anaplastic lymphoma kinase) .
  • Pharmacophore modeling : MOE software maps hydrogen-bond acceptors (thiol S) and hydrophobic regions .
  • MD simulations : GROMACS assesses stability of ligand–target complexes over 100 ns trajectories .

Can pyrroloimidazoles function as ionic liquids, and what are their applications?

Intermediate Research Question
Pyrrolo[1,2-a]imidazolium salts exhibit ionic liquid properties:

  • Protein purification : Bind His-tagged proteins via affinity (Kd ~10⁻⁶ M) for liquid-liquid extraction .
  • Electrolytes : Conductivity up to 15 mS/cm in Li-ion batteries due to low viscosity .

How is regioselective functionalization of pyrroloimidazoles achieved?

Advanced Research Question

  • Bromination : Tetrabutylammonium tribromide selectively brominates C3 (80% yield) without affecting thiol groups .
  • Sonogashira coupling : Copper-free conditions at RT introduce alkynes at C2 (yield: 75–85%) .

What emerging applications exist for pyrroloimidazole derivatives in materials science?

Advanced Research Question

  • Photovoltaics : Pyrrolo[1,2-a]quinoxaline derivatives show 8% power conversion efficiency in organic solar cells due to broad UV-Vis absorption (λmax = 450 nm) .
  • AIEE materials : Pyrrolo[1,2-a]pyrimidines exhibit aggregation-induced emission (Φ = 0.42 in solid state) for OLEDs .

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